1,2-Didecanoyl PC
Description
Significance of Phosphatidylcholines as Fundamental Model Membrane Constituents
Phosphatidylcholines (PCs) are the most abundant class of phospholipids (B1166683) in eukaryotic cell membranes, forming the fundamental structural basis of the lipid bilayer. ahajournals.org Their amphipathic nature, characterized by a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic acyl chains, drives their self-assembly into bilayers in aqueous environments. This arrangement creates a selectively permeable barrier that is essential for cellular integrity and function.
The diversity of acyl chain length and saturation within the phosphatidylcholine family gives rise to a wide range of physical properties, influencing membrane fluidity, thickness, and curvature. This inherent variability makes them excellent candidates for creating model membrane systems, such as liposomes and supported lipid bilayers. These models allow researchers to study the biophysical properties of membranes and the behavior of membrane-associated proteins in a controlled environment, free from the complexity of a native cell membrane.
Overview of 1,2-Didecanoyl-sn-glycero-3-phosphocholine's Distinctive Role as a Research Tool
1,2-Didecanoyl-sn-glycero-3-phosphocholine, also known as 10:0 PC, holds a special position within the family of phosphatidylcholines used in research. Its intermediate chain length confers properties that are distinct from both its longer and shorter-chain counterparts. While longer-chain PCs like dipalmitoylphosphatidylcholine (DPPC) (16:0) readily form stable, well-defined bilayers, and very short-chain PCs form micelles, DDPC exhibits a fascinating dual behavior. This allows it to be used in a variety of applications where controlled disruption or formation of lipid assemblies is required.
One of its primary roles is as a mild detergent for the solubilization and purification of membrane proteins. sigmaaldrich.com Unlike harsher detergents that can denature proteins, the lipid-like nature of DDPC helps to maintain the structural integrity and functionality of the embedded proteins. nih.gov Furthermore, its ability to form small, stable lipid-protein-detergent complexes makes it particularly useful for structural studies of membrane proteins using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography.
Historical Context of Short-Chain Phosphatidylcholine Investigations in Membrane Biophysics
The investigation of short-chain phosphatidylcholines in membrane biophysics has its roots in the broader exploration of lipid self-assembly and membrane protein biochemistry. The discovery that phospholipids could form bilayer structures, pioneered by researchers like Bangham in the 1960s, laid the groundwork for understanding membrane architecture. nih.gov Early research focused predominantly on naturally abundant long-chain phospholipids.
The synthesis and study of short-chain phosphatidylcholines gained momentum as researchers sought tools to overcome the challenges of working with insoluble membrane proteins. The realization that shorter acyl chains led to increased water solubility and the formation of micelles opened up new avenues for extracting these proteins from their native membrane environment in a functional state. This led to the development of a range of synthetic short-chain PCs with varying acyl chain lengths, each with its own unique properties and applications. These molecules became instrumental in the purification of countless membrane proteins, paving the way for detailed structural and functional characterization that would have otherwise been impossible. The ability of these short-chain lipids to form bicelles (bicellar mixtures), in combination with long-chain lipids, further expanded their utility as versatile membrane mimetics for structural biology. mdpi.com
Physicochemical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine
The utility of 1,2-Didecanoyl-sn-glycero-3-phosphocholine in research is intrinsically linked to its specific physicochemical characteristics. These properties dictate its behavior in aqueous solutions and its interactions with other molecules, particularly proteins and other lipids.
Chemical Structure and Molecular Weight
| Property | Value |
|---|---|
| Chemical Formula | C28H56NO8P |
| Molecular Weight | 565.72 g/mol |
| Acyl Chain Composition | Two 10-carbon saturated chains (Decanoyl) |
Phase Behavior and Transition Temperature
The phase behavior of phospholipids is a critical determinant of membrane properties. The transition from a more ordered gel phase to a more fluid liquid-crystalline phase occurs at a characteristic temperature known as the phase transition temperature (Tm). While specific experimental values for the gel-to-liquid crystalline phase transition temperature of pure 1,2-Didecanoyl-sn-glycero-3-phosphocholine are not prominently available in the reviewed literature, it is understood that for saturated diacyl-phosphatidylcholines, the Tm generally increases with the length of the acyl chains. For comparison, the well-studied 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), with its 16-carbon chains, has a Tm of 41°C. nih.gov It is therefore expected that DDPC, with its shorter 10-carbon chains, would have a significantly lower Tm.
Critical Micelle Concentration (CMC)
The critical micelle concentration (CMC) is the concentration above which a surfactant or lipid monomer will self-assemble into micelles. For short-chain phospholipids that act as detergents, the CMC is a crucial parameter. A reliable source indicates that the CMC of 10:0 PC (DDPC) is 0.005 mM. This low CMC value signifies its efficiency in forming micelles at relatively low concentrations, a desirable characteristic for applications such as membrane protein solubilization.
Applications in Lipid Research
The unique properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine have led to its widespread use in various areas of lipid and membrane research.
Model Membrane Systems
DDPC is utilized in the creation of model membranes to investigate fundamental biophysical phenomena. Its intermediate chain length allows for the formation of bilayers with distinct properties compared to those formed from longer-chain lipids. These model systems are instrumental in studying factors that influence membrane stability, permeability, and the partitioning of molecules into the lipid bilayer.
Membrane Protein Solubilization and Crystallization
A significant application of DDPC lies in the field of membrane structural biology. Its detergent-like properties enable the gentle extraction of membrane proteins from their native lipid environment. sigmaaldrich.com The resulting protein-lipid-detergent complexes are often stable and amenable to structural analysis techniques. While dodecylphosphocholine (B1670865) (DPC) is a widely used detergent for NMR studies of membrane proteins, it has been shown in some cases to lead to non-functional protein states. nih.gov The availability of a range of detergents, including DDPC, allows researchers to screen for conditions that best preserve the native structure and function of their protein of interest.
Drug Delivery and Nanotechnology
The ability of phospholipids to form vesicles, or liposomes, has been extensively explored for drug delivery applications. While longer-chain lipids are more common for forming the primary structure of these delivery vehicles, short-chain lipids like DDPC can be incorporated to modify the properties of the liposome, such as its size, stability, and drug release characteristics. The principles of lipid self-assembly, in which DDPC plays a role, are also fundamental to the broader field of nanotechnology, where lipid-based nanoparticles are being developed for a variety of biomedical applications.
Structure
2D Structure
Properties
IUPAC Name |
[(2R)-2,3-di(decanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H56NO8P/c1-6-8-10-12-14-16-18-20-27(30)34-24-26(25-36-38(32,33)35-23-22-29(3,4)5)37-28(31)21-19-17-15-13-11-9-7-2/h26H,6-25H2,1-5H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKLDGSYMHFAOC-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H56NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3436-44-0 | |
| Record name | Didecanoylphosphatidylcholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3436-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Didecanoyl-L-alpha-phosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003436440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DIDECANOYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66BXC7TK3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biophysical Characterization and Membrane Assembly of 1,2 Didecanoyl Sn Glycero 3 Phosphocholine Systems
Spontaneous Self-Assembly into Stable Lipid Bilayers and Vesicle Structures
1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a phospholipid molecule that, due to its amphiphilic nature, readily self-assembles in aqueous environments to form stable lipid bilayers and vesicle structures. hmdb.camoleculardepot.com This spontaneous process is driven by the hydrophobic effect, where the hydrophobic decanoyl chains of the DDPC molecules are shielded from water, while the hydrophilic phosphocholine (B91661) headgroups remain in contact with the aqueous phase. While the spontaneous formation of vesicles has been observed in mixtures of other phospholipids (B1166683) with certain drugs, the precise mechanisms for pure DDPC are understood through the behavior of similar phospholipids. nih.govdiva-portal.org
The self-assembly process typically begins with the formation of micelles, which are small, spherical aggregates of lipid molecules. As the concentration of DDPC increases, these micelles can grow and fuse to form larger, sheet-like structures known as lipid bilayers. These bilayers can then close upon themselves to form spherical vesicles, also known as liposomes, which enclose a small amount of the aqueous solvent. The stability of these structures is maintained by a combination of hydrophobic interactions between the lipid tails and van der Waals forces, as well as hydrogen bonding and electrostatic interactions between the polar headgroups and surrounding water molecules. The size and morphology of the resulting vesicles can be influenced by factors such as the concentration of the lipid, the temperature, and the ionic strength of the aqueous solution.
Investigations of Membrane Structural Dynamics
Bilayer Thickness Modulations and Conformational Adaptations
The thickness of a 1,2-didecanoyl-sn-glycero-3-phosphocholine bilayer is a critical parameter that influences its physical properties and biological function. Molecular dynamics simulations of similar phospholipids, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), have provided insights into the structural dynamics of these membranes. nih.govnih.gov For instance, simulations have shown that the thickness of a DMPC bilayer can fluctuate, with a notable thickening or bulging observed near the edges of a bilayer ribbon. nih.gov
The conformational adaptations of the lipid molecules within the bilayer are also crucial for maintaining membrane integrity and function. The acyl chains of the phospholipids can adopt various conformations, and the degree of chain order can be influenced by factors such as temperature and the presence of other molecules like cholesterol. nih.gov At temperatures below the main phase transition temperature, the acyl chains are typically in a more ordered, all-trans conformation, resulting in a thicker and more rigid bilayer. Conversely, above the phase transition temperature, the chains become more disordered with an increased number of gauche conformations, leading to a thinner and more fluid bilayer.
Table 1: Simulated Bilayer Thickness of a DMPC Bilayer
This table shows the mean bilayer thickness of a DMPC bilayer as determined by molecular dynamics simulations under different conditions. The thickness is defined as the distance between the peaks in the probability distribution of the phosphorus atoms in the lipid headgroups.
| Simulation Run | Mean Bilayer Thickness (nm) |
|---|---|
| Run 1 | 3.4 |
| Run 3 | 3.5 |
| Run 4 | 3.3 |
| Run 5 | 3.2 |
Studies of Membrane Fluidity and Permeability in 1,2-Didecanoyl-sn-glycero-3-phosphocholine Bilayers
Membrane fluidity is a key characteristic of lipid bilayers and is essential for many cellular processes. It is influenced by the length and degree of saturation of the acyl chains, as well as by temperature and the presence of other molecules. Studies on similar phospholipids have shown that the permeability of the bilayer to small molecules and ions is closely related to its fluidity. nih.gov
An increase in membrane fluidity generally leads to an increase in permeability. This is because a more fluid membrane has a higher degree of lipid mobility, which can create transient pores or defects in the bilayer, allowing small molecules to pass through. The permeability of a lipid bilayer is also influenced by the main phase transition. A distinct increase in the permeability of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) bilayers to dithionite ions has been observed at the main gel-fluid phase transition. nih.gov However, the addition of unsaturated free fatty acids, such as oleic acid, can significantly reduce this permeability increase at the phase transition. nih.gov
Table 2: Ion Permeability of DMPC Bilayers
This table shows the effect of oleic acid on the permeability of DMPC vesicles to dithionite ions at the main phase transition temperature. The permeability was measured by the rate of fluorescence quenching of a labeled lipid.
| Sample | Relative Permeability |
|---|---|
| DMPC | 1.00 |
| DMPC + 5 mol% Oleic Acid | 0.25 |
Phase Behavior and Thermotropic Transitions in 1,2-Didecanoyl-sn-glycero-3-phosphocholine Systems
Like other phospholipids, 1,2-didecanoyl-sn-glycero-3-phosphocholine exhibits thermotropic phase behavior, meaning its physical state changes with temperature. The main phase transition is the transition from a well-ordered gel phase (Lβ) to a more disordered liquid-crystalline phase (Lα). This transition is characterized by a specific temperature, the main phase transition temperature (Tm), at which the lipid acyl chains "melt" and become more fluid. nih.govsemanticscholar.org
Table 3: Main Phase Transition Temperatures of Saturated Phosphatidylcholines
This table presents the main phase transition temperatures (Tm) for a series of saturated diacylphosphatidylcholines, illustrating the effect of acyl chain length on the gel-to-liquid crystalline phase transition.
| Phospholipid | Acyl Chain Length | Tm (°C) |
|---|---|---|
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0 | 24 |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0 | 41 |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0 | 55 |
Inter-Bilayer Interactions and Formation of Lamellar Phases
Influence of Ionic Environments on 1,2-Didecanoyl-sn-glycero-3-phosphocholine Membrane Interactions (e.g., Calcium Bicarbonate Complexes)
The interactions between lipid bilayers are significantly influenced by the surrounding ionic environment. In the presence of certain ions, lipid membranes can organize into stacked, lamellar phases. A notable example is the effect of calcium bicarbonate complexes on the interactions between dipolar lipid membranes.
Studies using a combination of solution X-ray scattering, osmotic stress, and molecular dynamics simulations on 1,2-didodecanoyl-sn-glycero-3-phosphocholine (DLPC), a close analog of DDPC, have revealed that while calcium cations alone cause the membranes to swell, the presence of bicarbonate anions leads to a dramatic change in their interaction. fao.org In the presence of bicarbonate, calcium ions can tightly couple adjacent lipid membranes, forming a highly condensed and dehydrated lamellar phase. fao.org This is attributed to the formation of bridging complexes between the bilayers by calcium and bicarbonate ions. fao.org This condensed phase is characterized by a significantly reduced lamellar repeat distance.
Table 4: Lamellar Repeat Distance of DLPC Bilayers in the Presence of Calcium and Bicarbonate
This table shows the lamellar repeat distance (D) of DLPC membranes under different ionic conditions, as determined by X-ray scattering experiments.
| Condition | Lamellar Repeat Distance (D) (nm) |
|---|---|
| DLPC in CaCl₂ solution | Swollen phase |
| DLPC in CaCl₂ solution with bicarbonate | 3.45 ± 0.02 |
Formation of Highly Condensed and Dehydrated Lamellar Phases
There is a lack of specific research findings detailing the formation and characteristics of highly condensed and dehydrated lamellar phases of 1,2-Didecanoyl-sn-glycero-3-phosphocholine. Studies on other dehydrated phosphatidylcholines, such as DLPC, DMPC, DPPC, and DSPC, have been conducted to characterize their properties below the chain-melting transition temperature, revealing complex pre-transition processes. researchgate.net These studies indicate that the stability of dehydrated phosphatidylcholines increases with the length of the diacyl chain due to greater molecular interactions. researchgate.net However, without specific experimental data for 1,2-Didecanoyl-sn-glycero-3-phosphocholine, a detailed description of its behavior under dehydrated conditions cannot be accurately provided.
Nanomechanical Properties of 1,2-Didecanoyl-sn-glycero-3-phosphocholine Containing Bilayers
Specific nanomechanical properties, such as the Young's modulus, area compressibility modulus, and bending modulus for bilayers composed solely of 1,2-Didecanoyl-sn-glycero-3-phosphocholine, are not well-documented in publicly available research. The mechanical properties of lipid bilayers are crucial for understanding their biological functions and for the design of lipid-based technologies. For other solid-ordered bilayers like those made of DMPC, DPPC, and DSPC, molecular dynamics studies have been used to investigate structural and mechanical parameters, including area per lipid, membrane thickness, bending rigidity, and area compressibility. nih.gov These studies have shown, for instance, that the bending rigidity coefficients of solid-ordered bilayers for vesicles tend to decrease as the lipid transition temperature increases. nih.gov However, in the absence of direct experimental or simulation data for 1,2-Didecanoyl-sn-glycero-3-phosphocholine, a quantitative analysis of its nanomechanical properties cannot be presented.
Protein Lipid and Peptide Lipid Interactions Within 1,2 Didecanoyl Sn Glycero 3 Phosphocholine Membranes
Reconstitution of Membrane Proteins within 1,2-Didecanoyl-sn-glycero-3-phosphocholine Bilayers for Functional and Structural Studies
The reconstitution of purified membrane proteins into artificial lipid bilayers is a fundamental technique for investigating their function and structure in a controlled environment, free from the complexity of native cell membranes. nih.gov Liposomes, or vesicles made from phospholipids (B1166683) like DDPC, serve as a versatile platform for these studies. mdpi.com The process typically involves solubilizing the target protein and the lipid with a detergent. Subsequent removal of the detergent prompts the self-assembly of lipids into a bilayer that incorporates the protein, forming proteoliposomes. nih.gov
While specific documented examples of protein reconstitution into pure DDPC bilayers are not abundant in literature, the principles are broadly applicable. Short-chain phospholipids are frequently utilized to modulate membrane thickness and fluidity. The choice of the lipid environment is critical as it directly influences the protein's conformational stability and activity. researchgate.net For instance, the function of mechanosensitive channels like MscL and MscS is profoundly dependent on the thickness and mechanical properties of the surrounding bilayer. researchgate.net Decreasing bilayer thickness has been shown to lower the activation energy for MscL. researchgate.net Therefore, a DDPC bilayer, being exceptionally thin, would provide a unique environment to probe the limits of such thickness-dependent gating mechanisms.
Functional assays, such as flux measurements using fluorescent markers like calcein, can be performed on proteoliposomes to assess the protein's activity post-reconstitution. nih.gov The successful functional reconstitution of channels like MscS and MscL has been achieved using various methods, including modified sucrose (B13894) protocols that yield giant unilamellar vesicles suitable for patch-clamp electrophysiology. nih.gov These approaches could readily be adapted for use with DDPC to explore how a minimal-thickness lipid environment affects channel function.
Hydrophobic Matching Principles and Their Influence on Embedded Protein Conformation
The hydrophobic matching principle posits that a membrane system will organize to minimize the exposure of hydrophobic surfaces of both lipids and proteins to the aqueous environment. researchgate.net An energetic penalty is incurred when the length of a protein's hydrophobic transmembrane domain does not match the hydrophobic thickness of the lipid bilayer. mpg.de This "hydrophobic mismatch" can be either positive (protein is longer than the bilayer core) or negative (protein is shorter).
A DDPC bilayer has an estimated hydrophobic thickness of only ~21.5 Å. Most single-pass transmembrane α-helices, such as the model peptide WALP23 (Trp-flanked poly-Leucine-Alanine), have a hydrophobic length of approximately 30-35 Å. When such a helix is embedded in a DDPC bilayer, a significant positive mismatch of 8-13 Å occurs. The system must adapt to resolve this unfavorable exposure.
Two primary adaptation mechanisms are:
Lipid Bilayer Deformation: The membrane can thin locally around the protein to better solvate its hydrophobic surface. This deformation induces elastic stress in the bilayer and is energetically costly.
Protein Reorientation: The transmembrane helix can tilt relative to the bilayer normal. By tilting, the effective hydrophobic thickness of the peptide (the length projected along the bilayer normal) is reduced, allowing it to better match the thin DDPC core. This is a common adaptation for single helices to alleviate mismatch. researchgate.net
Studies on WALP peptides in phosphatidylcholine bilayers of varying thicknesses have shown that the peptide's conformation is sensitive to the extent of hydrophobic mismatch. researchgate.netresearchgate.net While the α-helical structure of the peptide backbone itself remains largely intact, its orientation within the membrane is altered. mpg.de In the case of a large positive mismatch, as would be expected in DDPC, significant tilting of the peptide helix is the most probable conformational consequence.
| Transmembrane Peptide / Lipid Bilayer | Hydrophobic Length / Thickness | Mismatch (Peptide - Bilayer) | Expected Consequence |
| WALP23 Peptide | ~34.5 Å | N/A | N/A |
| DDPC (C10:0) Bilayer | ~21.5 Å | +13.0 Å (Positive) | Significant peptide tilting |
| DMPC (C14:0) Bilayer | ~27.5 Å | +7.0 Å (Positive) | Moderate peptide tilting |
| DPPC (C16:0) Bilayer | ~30.5 Å | +4.0 Å (Positive) | Minor peptide tilting |
Membrane-Mediated Interactions Between Embedded Macromolecules
Integral membrane proteins are not static entities; they move within the fluid lipid bilayer and interact with one another. Besides direct protein-protein contacts, the lipid membrane itself can mediate long-range interactions between embedded macromolecules. nih.gov These interactions arise from the perturbation that each protein induces in the surrounding lipid environment.
As discussed under hydrophobic matching, a protein that is longer than the DDPC bilayer's hydrophobic core will cause the surrounding membrane to thin. This local deformation creates an elastic energy field in the membrane that extends several nanometers from the protein's surface. researchgate.net When two such proteins approach each other, their deformation fields overlap. Depending on the distance and orientation between the proteins, this overlap can be energetically favorable (leading to attraction) or unfavorable (leading to repulsion). nih.gov
The net effect is a membrane-mediated potential of mean force that can drive the self-assembly of membrane proteins into functional oligomers or larger arrays. sigmaaldrich.comfrontiersin.org For proteins in a DDPC bilayer, the large positive hydrophobic mismatch would induce significant and energetically costly membrane deformations. The drive to minimize the total area of this deformed lipid would likely result in strong, attractive membrane-mediated interactions, promoting protein aggregation. This phenomenon is a fundamental physical principle that contributes to the organization of proteins into functional domains within biological membranes. frontiersin.org
Peptide-Induced Membrane Perturbations and Their Biochemical Consequences
Many peptides, particularly antimicrobial peptides (AMPs), exert their biological effects by interacting with and disrupting the integrity of cell membranes. nih.gov The mechanism and efficacy of this disruption are highly dependent on the physical properties of the target membrane, including its thickness, fluidity, and composition. DDPC bilayers, being thin and highly fluid due to their short acyl chains, provide a distinct environment for these interactions.
Well-studied peptides like melittin (B549807) (from bee venom) and alamethicin (B1591596) are known to form pores or channels in lipid membranes, leading to the leakage of cellular contents. researchgate.netmdpi.com Several models describe these processes:
Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously from the outer to the inner leaflet, creating a water-filled pore lined by both peptides and lipid head groups.
Carpet Model: Peptides accumulate on the membrane surface, parallel to the bilayer, until a threshold concentration is reached. This "carpeting" effect disrupts the bilayer structure in a detergent-like manner, leading to micellization and membrane lysis. nih.gov
The physical properties of the DDPC bilayer are expected to significantly influence these mechanisms. The thin hydrophobic core of DDPC presents a lower energetic barrier for peptide insertion compared to thicker membranes like DPPC. Furthermore, the high fluidity (low packing density) of DDPC acyl chains would more readily accommodate the structural rearrangements required for pore formation.
Studies on alamethicin have demonstrated that its channel-forming characteristics, including the number of monomers required to form a channel, are strongly dependent on the chain length of the host lipid. researchgate.net Shorter chain lengths generally facilitate channel activity. Therefore, it is anticipated that peptides like melittin and alamethicin would exhibit high lytic potency against DDPC vesicles, causing rapid leakage of contents at lower peptide-to-lipid ratios compared to vesicles made of longer-chain, more ordered phospholipids. nih.govmdpi.com This heightened sensitivity underscores the critical role of bilayer thickness and fluidity in mediating peptide-induced membrane disruption.
| Bilayer Property | Influence on Peptide Perturbation | Implication for DDPC Membranes |
| Thickness | Thinner bilayers lower the energetic barrier for peptide insertion and pore formation. | High susceptibility to peptide-induced leakage and pore formation. |
| Fluidity (Phase) | Fluid (liquid-crystalline) phase allows for lipid and peptide rearrangement required for pore formation. | High fluidity promotes efficient disruption by peptides. |
| Surface Charge | Electrostatic attraction can concentrate cationic peptides at the surface of anionic membranes, but may inhibit insertion. | As a zwitterionic lipid, DDPC relies primarily on hydrophobic and interfacial interactions for peptide binding. |
Computational Biophysics and Theoretical Modeling of 1,2 Didecanoyl Sn Glycero 3 Phosphocholine Systems
All-Atom and Coarse-Grained Molecular Dynamics Simulations
All-atom (AA) and coarse-grained (CG) molecular dynamics (MD) simulations are powerful computational techniques used to investigate the structure and dynamics of lipid bilayers. nih.gov In AA simulations, every atom in the system is explicitly represented, offering a high level of detail. In contrast, CG simulations group atoms into larger beads, which reduces the computational cost and allows for the study of larger systems over longer timescales. biorxiv.org
The elastic properties of lipid bilayers, such as their ability to bend and stretch, are critical for many biological functions. MD simulations can be employed to study the deformation of DCPC bilayers under various conditions. By applying external forces or changing the simulation box dimensions, researchers can observe how the bilayer responds to mechanical stress. These simulations can provide detailed information about the molecular rearrangements that occur during deformation, such as changes in lipid packing and acyl chain ordering. While specific studies focusing solely on the elastic properties and deformation of DCPC bilayers using extensive all-atom or coarse-grained MD simulations are not widely available, the general principles of these methods are well-established for other phospholipids (B1166683) and would be applicable to DCPC. researchgate.net
The area compressibility modulus (KA) is a key measure of a lipid bilayer's resistance to changes in its surface area. It can be calculated from MD simulations by analyzing the fluctuations in the area per lipid or by applying a lateral pressure to the system. The interfacial properties of a DCPC bilayer, which include the headgroup orientation, hydration, and the electrostatic potential across the interface, are also amenable to study via MD simulations. These properties are crucial for understanding how the bilayer interacts with its aqueous environment and with membrane-associated proteins.
While extensive all-atom and coarse-grained MD simulation data specifically for 1,2-didecanoyl-sn-glycero-3-phosphocholine is limited in the public domain, a coarse-grained model within the single-chain mean field theory has provided valuable data on its properties. itn-snal.net
Table 1: Comparison of Bilayer Properties for Saturated Phospholipids from a Coarse-Grained Model
Data sourced from Guo et al. (2014) which utilized a coarse-grained model within the single-chain mean field theory. itn-snal.net
Single-Chain Mean Field Theory for Phospholipid Bilayers
Single-chain mean field (SCMF) theory is a theoretical framework that describes the behavior of a single molecule within the average field created by its neighbors. itn-snal.net This approach has been successfully applied to model the structure and properties of phospholipid bilayers, including those composed of DCPC. itn-snal.net SCMF theory provides a computationally efficient way to explore the conformational space of lipid molecules and to calculate various thermodynamic properties of the bilayer. itn-snal.net
A significant application of SCMF theory is the estimation of the free energy of lipid bilayers under compressive or tensile stress. medchemexpress.com By calculating the change in free energy as the area per lipid is varied, it is possible to understand the energetic cost of deforming the bilayer. This information is crucial for predicting how the bilayer will respond to external forces and for understanding the energetics of processes such as membrane fusion and fission. A coarse-grained model for DCPC has been used to accurately estimate the free energies of compressed or stretched bilayers. itn-snal.net
The free energy of deformation can be related to the area compressibility modulus (KA) through the following relation:
ΔG = ½ * KA * ((A - A₀) / A₀)²
where ΔG is the change in free energy per unit area, A is the area per lipid, and A₀ is the equilibrium area per lipid.
Table 2: Calculated Free Energy of Deformation for a DCPC Bilayer
Calculated using the area compressibility modulus for DCPC from Table 1 and the provided formula. These values represent theoretical estimations based on the SCMF model.
Advanced Research Applications and Methodologies Utilizing 1,2 Didecanoyl Sn Glycero 3 Phosphocholine
Liposome and Nanoparticle Formulation for Research Purposes
1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) is a synthetic phospholipid that plays a significant role in the formulation of liposomes and nanoparticles for research applications. lookchem.com Its molecular structure, featuring two 10-carbon fatty acid tails and a phosphocholine (B91661) head group, allows it to self-assemble into stable bilayer structures in aqueous environments. axispharm.commoleculardepot.com This property makes it a valuable component in the development of vesicles for various research purposes. medchemexpress.com
Development of Model Drug Delivery Systems and Nanocarriers
DDPC is utilized in the creation of model drug delivery systems and nanocarriers due to its ability to form stable lipid bilayers. axispharm.com These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their transport to specific targets. The physicochemical properties of DDPC, such as its acyl chain length and headgroup, influence the stability and release characteristics of these delivery systems.
In research, DDPC-containing liposomes serve as a platform to investigate the effects of lipid composition on drug encapsulation efficiency and release kinetics. For instance, the inclusion of DDPC in a liposomal formulation can modulate the fluidity and permeability of the lipid bilayer, which in turn affects the retention and release of encapsulated molecules.
Below is a table summarizing the properties of DDPC relevant to its use in drug delivery systems:
| Property | Value | Significance in Drug Delivery |
| Molecular Formula | C28H56NO8P | Defines the basic structure and chemical interactions. |
| Molecular Weight | 565.72 g/mol | Influences the packing and density of the lipid bilayer. |
| Acyl Chain Length | 10 carbons | Affects the thickness and fluidity of the membrane. |
| Headgroup | Phosphocholine | The hydrophilic nature of the headgroup facilitates self-assembly in aqueous solutions and influences interactions with biological systems. axispharm.com |
Design of Stable Unilamellar and Multilamellar Vesicles
The formation of stable unilamellar and multilamellar vesicles is a key application of DDPC in research. axispharm.com Unilamellar vesicles, which consist of a single lipid bilayer, are often used as simple models of cell membranes. wikipedia.org Multilamellar vesicles, composed of multiple concentric lipid bilayers, can encapsulate larger quantities of substances and are explored for different delivery applications.
The stability of vesicles formulated with DDPC is attributed to the hydrophobic interactions between the decanoyl chains within the bilayer and the hydrophilic interactions of the phosphocholine headgroups with the surrounding aqueous medium. axispharm.com Research has shown that the physical state of the lipid bilayer, whether in a gel or liquid crystalline phase, impacts the stability and permeability of the vesicles.
The following table outlines the types of vesicles formed using DDPC and their research applications:
| Vesicle Type | Description | Research Applications |
| Unilamellar Vesicles (UVs) | Vesicles with a single lipid bilayer. | Modeling biological membranes, studying membrane proteins, and investigating lipid-protein interactions. wikipedia.org |
| Multilamellar Vesicles (MLVs) | Vesicles composed of multiple concentric lipid bilayers. | Drug encapsulation studies, investigating mechanisms of controlled release, and as adjuvants in vaccine research. mit.edu |
Development of Bio-Inspired Artificial Membrane Systems
DDPC is a component in the construction of bio-inspired artificial membrane systems that mimic the structure and function of natural cell membranes. axispharm.com These artificial systems provide a simplified and controlled environment to study complex biological processes that occur at the membrane interface.
Giant Unilamellar Vesicle (GUV) Applications in Cell-Free Expression Systems
Giant Unilamellar Vesicles (GUVs) are cell-sized liposomes that serve as micro-compartments for biochemical reactions. nih.gov While specific studies detailing the use of 1,2-didecanoyl-sn-glycero-3-phosphocholine in GUVs for cell-free expression systems are not prevalent, the principles of GUV formation and application with similar phospholipids (B1166683) can be extended. Phosphatidylcholines are commonly used for the preparation of GUVs. medchemexpress.com
In cell-free expression systems, GUVs can encapsulate the molecular machinery required for transcription and translation, effectively creating a minimal "cell." This allows researchers to study gene expression and protein synthesis in a controlled, artificial environment. The lipid bilayer of the GUV, for which DDPC could be a component, provides the necessary barrier to contain the reaction components and allows for the study of membrane-protein interactions.
Analytical Strategies for Phospholipid Analysis in Complex Biological and Model Mixtures
The accurate analysis of phospholipids like DDPC in various mixtures is crucial for understanding their role in biological and model systems. Advanced analytical techniques are employed to identify and quantify these molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Lipidomics
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation and quantification of phospholipids. nih.gov In the field of lipidomics, NMR provides detailed information about the chemical environment of different atoms within the phospholipid molecule.
For 1,2-didecanoyl-sn-glycero-3-phosphocholine, ¹H and ¹³C NMR can be used to confirm its structure by identifying the chemical shifts and coupling constants associated with the glycerol backbone, the two decanoyl fatty acid chains, and the phosphocholine headgroup. nih.gov ³¹P NMR is particularly useful for analyzing the phosphocholine headgroup, providing information about the phase behavior and interactions of the phospholipid in a bilayer.
The table below summarizes key NMR techniques used in the analysis of DDPC:
| NMR Technique | Information Obtained |
| ¹H NMR | Provides information on the proton environments, allowing for the identification of the different functional groups within the DDPC molecule. |
| ¹³C NMR | Offers detailed information about the carbon skeleton of DDPC, confirming the structure of the acyl chains and the glycerol backbone. nih.gov |
| ³¹P NMR | Specifically probes the phosphorus atom in the phosphocholine headgroup, yielding insights into the local environment, phase state (e.g., bilayer, micelle), and headgroup orientation. |
| 2D NMR (e.g., COSY, HSQC) | Used to establish connectivity between different atoms within the molecule, aiding in the complete structural assignment of DDPC and its interactions with other molecules. |
Mass Spectrometry (MS) Approaches for Comprehensive Lipid Profiling
Mass spectrometry has emerged as a powerful and indispensable tool in the field of lipidomics, providing unparalleled sensitivity and specificity for the identification and quantification of individual lipid species from complex biological matrices. For the analysis of 1,2-didecanoyl-sn-glycero-3-phosphocholine, various MS-based methodologies are employed to gain a comprehensive understanding of its behavior and interactions.
High-Performance Liquid Chromatography-Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI QqQ MS/MS)
High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a cornerstone technique for the detailed analysis of phosphatidylcholines (PCs) like 1,2-didecanoyl-sn-glycero-3-phosphocholine. This method combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry, making it ideal for lipid profiling.
The process begins with the separation of lipids from a complex mixture using HPLC, typically with a reversed-phase column (e.g., C8 or C18) which separates lipids based on the length and saturation of their acyl chains. Once separated, the lipid molecules are introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions, minimizing fragmentation in the source. For PCs, analysis is commonly performed in positive ion mode, where they readily form protonated molecules [M+H]⁺ or adducts with sodium [M+Na]⁺.
In the tandem mass spectrometer (often a triple quadrupole, QqQ), specific precursor ions corresponding to 1,2-didecanoyl-sn-glycero-3-phosphocholine can be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide definitive structural information. Phosphatidylcholines exhibit highly characteristic fragmentation patterns. A precursor ion scan for m/z 184 is a classic method for selectively detecting all PC species in a sample, as m/z 184.07 corresponds to the phosphocholine headgroup fragment [CH₂=CH-O-PO₂(OH)-O-CH₂-CH₂-N(CH₃)₃]⁺. acs.orgnih.govresearchgate.net Another common fragmentation is the neutral loss of 59 Da, corresponding to the trimethylamine group (N(CH₃)₃), or 183 Da, corresponding to the entire phosphocholine headgroup. acs.orgnih.gov
These characteristic fragmentation pathways allow for the creation of highly specific and sensitive detection methods, such as Multiple Reaction Monitoring (MRM), where the mass spectrometer is set to monitor the transition from a specific precursor ion to a specific product ion. This targeted approach enables precise quantification of 1,2-didecanoyl-sn-glycero-3-phosphocholine even at very low concentrations. fao.org Furthermore, high-resolution mass spectrometry can confirm the elemental composition of both the precursor and fragment ions, adding another layer of confidence to the identification. acs.orgnih.gov The technique can also be adapted to differentiate between positional isomers (sn-1 vs. sn-2) by analyzing the relative intensities of fragment ions corresponding to the loss of each fatty acid chain. nih.govpnas.org
| Precursor Ion ([M+H]⁺) m/z | Fragment Ion m/z | Fragment Identity | Scan Mode |
|---|---|---|---|
| 566.4 | 184.1 | Phosphocholine headgroup | Precursor Ion Scan / Product Ion Scan |
| 566.4 | [M+H-59.1]⁺ | Loss of Trimethylamine | Neutral Loss Scan / Product Ion Scan |
| 566.4 | [M+H-183.1]⁺ | Loss of Phosphocholine headgroup | Neutral Loss Scan / Product Ion Scan |
| 566.4 | [M+H-171.1]⁺ | Loss of Decanoic acid (as ketene) | Product Ion Scan |
| 566.4 | [M+H-189.1]⁺ | Loss of Decanoic acid + H₂O | Product Ion Scan |
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) with Principal Component Analysis for Spatial Lipid Distribution
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a high-resolution surface imaging technique capable of mapping the spatial distribution of lipids in biological samples and model membranes with sub-micrometer resolution. acs.orgnih.gov The technique involves bombarding the sample surface with a focused primary ion beam, which causes the desorption of secondary ions from the outermost molecular layer. These secondary ions are then analyzed by a time-of-flight mass spectrometer, which provides a full mass spectrum for each pixel of the scanned area. nih.govsantannapisa.it
For phosphatidylcholines, TOF-SIMS can detect characteristic fragments, including the phosphocholine headgroup ion at m/z 184 and other related fragments like the choline (B1196258) ion at m/z 104 and the C₅H₁₂N⁺ fragment at m/z 86. researchgate.net By mapping the intensity of these ions across a surface, it is possible to visualize the distribution of PCs.
However, a significant challenge arises when trying to distinguish between different, structurally similar PC species (e.g., 1,2-didecanoyl-sn-glycero-3-phosphocholine vs. 1,2-dimyristoyl-sn-glycero-3-phosphocholine) because their most intense, low-mass fragment ions are often identical. acs.orgresearchgate.net This is where the application of multivariate analysis methods, such as Principal Component Analysis (PCA), becomes crucial. acs.org
PCA is a statistical technique that reduces the dimensionality of complex datasets. In the context of TOF-SIMS imaging, PCA analyzes the entire mass spectrum for each pixel, identifying subtle variations in the relative intensities of many different fragment ions across the imaged area. acs.orgresearchgate.net It then generates "principal component" images (or scores images) that represent the major sources of variance in the data. Research has shown that PCA can successfully discriminate between different saturated phosphatidylcholine species in phase-separated model membranes. acs.orgresearchgate.net By correlating the PCA scores with reference spectra from pure lipid standards, specific domains enriched in one lipid species over another can be identified and visualized with high chemical specificity, a task not possible by simply mapping individual fragment ions. acs.org This combined TOF-SIMS and PCA approach is therefore a powerful method for studying the spatial organization and domain formation of 1,2-didecanoyl-sn-glycero-3-phosphocholine within mixed lipid bilayers.
X-ray Diffraction and Scattering for Structural Characterization of Bilayers
X-ray diffraction and scattering are fundamental techniques for determining the quantitative structure of lipid bilayers. These methods provide critical information on the collective organization of molecules within a membrane, such as bilayer thickness, area per lipid, and the trans-bilayer electron density profile. When applied to aqueous dispersions of 1,2-didecanoyl-sn-glycero-3-phosphocholine, these techniques can elucidate its structural properties in both the gel (Lβ') and fluid (Lα) phases.
In a typical experiment, a highly collimated X-ray beam is directed at an oriented stack of lipid bilayers or a dispersion of unilamellar vesicles. The scattering pattern produced is a function of the electron density distribution perpendicular to the bilayer plane. nih.govnih.gov For multilamellar stacks, sharp Bragg peaks are observed at low angles, from which the lamellar repeat spacing (D-spacing) can be calculated. The D-spacing represents the thickness of one lipid bilayer plus the adjacent water layer.
By analyzing the intensities of these diffraction orders, it is possible to reconstruct the electron density profile, ρ(z), which shows the distribution of electrons along the axis normal to the membrane surface. uci.educmu.edu This profile reveals distinct features corresponding to the high-electron-density phosphate groups of the headgroups and the low-electron-density terminal methyl groups at the center of the bilayer. From this profile, key structural parameters can be derived. nih.govnist.gov Wide-angle X-ray scattering (WAXS) provides information about the lateral packing of the acyl chains. In the fluid Lα phase, a broad, diffuse peak around 4.5 Å is observed, indicative of disordered, liquid-like chains. In the gel Lβ' phase, sharp peaks appear, indicating ordered, tightly packed chains.
For lipids like didecanoylphosphatidylcholine, these studies can precisely measure how structural parameters change with temperature and hydration, providing insight into phase transitions.
| Structural Parameter | Description | Typical Value |
|---|---|---|
| Area per Lipid (A) | The average lateral area occupied by a single lipid molecule. | ~63 Ų |
| Lamellar D-spacing (D) | The thickness of one bilayer plus the adjacent water layer. | ~55-60 Å |
| Headgroup-to-Headgroup Thickness (DHH) | The distance between the electron density peaks of the phosphate groups across the bilayer. | ~40 Å |
| Hydrocarbon Thickness (2DC) | The thickness of the hydrophobic core of the bilayer. | ~30 Å |
Advanced Microscopy Techniques (e.g., Atomic Force Microscopy for Nanomechanical Properties and Phase Separation)
Beyond imaging, AFM is a powerful tool for probing the nanomechanical properties of membranes through a modality known as force spectroscopy. nih.gov In this mode, the AFM tip is pressed into and retracted from the bilayer surface, generating a force-distance curve. Analysis of this curve provides quantitative data on the membrane's mechanical properties. Key parameters that can be measured include:
Breakthrough Force: The force required for the AFM tip to puncture the lipid bilayer. This value is related to the membrane's mechanical stability and cohesion. arxiv.org
Young's Modulus (Elasticity): A measure of the membrane's stiffness or resistance to deformation under an applied force. nsf.govescholarship.org It can be calculated by fitting the indentation portion of the force curve to a mechanical model (e.g., the Hertz or Sneddon model). escholarship.org
AFM is particularly valuable for studying phase separation in mixed lipid systems containing 1,2-didecanoyl-sn-glycero-3-phosphocholine. When this lipid is mixed with others (e.g., longer-chain lipids or cholesterol), liquid-ordered (Lo) and liquid-disordered (Ld) domains can form. These domains often exhibit different heights (typically a 1-2 nm difference) and distinct mechanical properties, both of which can be mapped simultaneously by AFM. mdpi.comresearchgate.net The stiffer, more ordered gel or Lo phase domains can be distinguished from the softer, more fluid Ld phase domains. This allows for the high-resolution mapping of domain boundaries and the characterization of the physical properties of each phase, providing critical insights into the influence of 1,2-didecanoyl-sn-glycero-3-phosphocholine on membrane organization and stability. bohrium.comnih.gov
Fluorescence Depolarization Studies of Membrane Dynamics
Fluorescence depolarization, or fluorescence anisotropy, is a widely used spectroscopic technique to investigate the dynamics and "fluidity" of lipid bilayers. springernature.comnih.gov The method utilizes fluorescent probes, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), which preferentially partition into the hydrophobic core of the lipid membrane. bmglabtech.comresearchgate.net
The principle of the technique relies on exciting the sample of DPH-labeled vesicles (liposomes) made of 1,2-didecanoyl-sn-glycero-3-phosphocholine with vertically polarized light. The emitted fluorescence is then measured through polarizers oriented both parallel (I∥) and perpendicular (I⊥) to the excitation plane. The steady-state fluorescence anisotropy (r) is calculated using the following equation:
r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
where G is an instrumental correction factor.
The anisotropy value is a measure of the rotational freedom of the fluorescent probe within the bilayer. In a highly ordered, viscous (less fluid) membrane, the rotation of the DPH probe is restricted, resulting in emitted light that is still highly polarized and thus a high anisotropy value. Conversely, in a more disordered, fluid membrane, the probe tumbles more freely and rapidly, leading to a greater depolarization of the emitted light and a lower anisotropy value. springernature.comresearchgate.net
Therefore, by measuring the fluorescence anisotropy of DPH embedded in 1,2-didecanoyl-sn-glycero-3-phosphocholine bilayers as a function of temperature, one can monitor changes in membrane order. This is particularly useful for detecting the gel-to-liquid crystalline phase transition, which is characterized by a sharp decrease in anisotropy as the temperature increases through the transition temperature (Tm), reflecting a significant increase in membrane fluidity. bmglabtech.com This technique provides valuable data on the dynamic state of the acyl chains within the bilayer core. researchgate.net
Synthetic Methodologies for 1,2 Didecanoyl Sn Glycero 3 Phosphocholine and Its Analogues
Chemoenzymatic and Chemical Synthesis Routes for Phosphocholines
The construction of phosphocholines, including 1,2-didecanoyl-sn-glycero-3-phosphocholine, can be achieved through a combination of chemical and enzymatic methods. These strategies provide versatile pathways to these complex molecules, allowing for the introduction of various fatty acid chains and head groups.
Chemoenzymatic strategies often leverage the high selectivity of enzymes to achieve specific modifications on a glycerol backbone. For instance, phospholipases are widely used in the synthesis of structured phospholipids (B1166683). These enzymes can catalyze the hydrolysis or esterification of fatty acids at specific positions on the glycerol moiety, offering a high degree of regioselectivity that can be challenging to achieve through purely chemical means. One common chemoenzymatic approach involves the use of phospholipase A1, A2, C, or D to selectively modify a precursor phospholipid. For example, a readily available phosphatidylcholine can be treated with phospholipase A2 to specifically remove the fatty acid at the sn-2 position, yielding a lysophosphatidylcholine. This intermediate can then be re-esterified with a different fatty acid, either chemically or enzymatically, to produce a new, well-defined phosphatidylcholine.
Purely chemical synthesis routes offer a high degree of control over the entire molecular structure. A common starting material for the chemical synthesis of phosphatidylcholines is sn-glycero-3-phosphocholine. One established method involves the acylation of sn-glycero-3-phosphocholine with fatty acid anhydrides. An improved method avoids the use of cadmium chloride complexes of sn-glycero-3-phosphocholine, which can be toxic and difficult to remove. Other chemical methods start from phosphatidic acid and choline (B1196258), using a condensing agent such as 2,4,6-triisopropylbenzenesulfonyl chloride to facilitate the formation of the phosphodiester bond, with yields reported in the range of 70-75%. The choice of solvent and reaction conditions is crucial for achieving high yields and purity.
Preparation of Symmetrical and Asymmetrical Phosphatidylcholines
The arrangement of fatty acid chains on the glycerol backbone determines whether a phosphatidylcholine is symmetrical or asymmetrical, a feature that significantly influences its physicochemical properties and biological function.
Symmetrical Phosphatidylcholines , such as 1,2-didecanoyl-sn-glycero-3-phosphocholine, possess two identical fatty acid chains at the sn-1 and sn-2 positions. Their synthesis is generally more straightforward than that of their asymmetrical counterparts. A common method involves the direct acylation of sn-glycero-3-phosphocholine with an excess of a single fatty acid anhydride or activated fatty acid. This one-step acylation ensures that both the sn-1 and sn-2 hydroxyl groups are esterified with the same fatty acid.
Asymmetrical Phosphatidylcholines , which contain different fatty acids at the sn-1 and sn-2 positions, require more complex, multi-step synthetic strategies to achieve regioselective acylation. A typical approach begins with a starting material where one of the hydroxyl groups of the glycerol backbone is protected. For example, starting with a lysophosphatidylcholine, which has a free hydroxyl group at either the sn-1 or sn-2 position, allows for the specific introduction of a different fatty acid at that position. Another strategy involves the use of protecting groups to selectively block one hydroxyl group of glycerol, allowing for the sequential introduction of two different fatty acids before the final addition of the phosphocholine (B91661) headgroup. The synthesis of asymmetrical phosphatidylcholines is crucial for mimicking the complexity and diversity of natural cell membranes.
Design and Properties of Novel Stable Phospholipid Analogues
The design of novel phospholipid analogues is driven by the need for molecules with enhanced stability and specific functionalities for applications in drug delivery, diagnostics, and membrane biophysics research. A key focus has been to modify the ester linkages, which are susceptible to chemical and enzymatic hydrolysis.
Thioether-Linked Phospholipid Design and Enhanced Hydrolytic Resistance
One of the most successful strategies to enhance the stability of phospholipids is the replacement of the ester bonds with more robust thioether linkages. Thioether bonds are significantly more resistant to hydrolysis by phospholipases and general chemical degradation compared to their ester counterparts.
The enhanced hydrolytic resistance of thioether-linked phospholipids has been demonstrated in various studies. For example, when exposed to phospholipase A2, dithioether phosphatidylcholines show no signs of hydrolysis, whereas their ester-linked counterparts, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), are readily degraded. This increased stability makes thioether-linked phospholipids promising candidates for the development of more robust liposomal drug delivery systems and as tools for studying membrane dynamics in environments where enzymatic degradation is a concern. The steric hindrance provided by the molecular structure of some analogues can also contribute to their resistance to hydrolysis.
Below is a table summarizing the comparative stability of ester-linked versus thioether-linked phosphatidylcholines against enzymatic hydrolysis.
| Phospholipid Type | Linkage Type | Susceptibility to Phospholipase A2 Hydrolysis | Reference |
| 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC) | Ester | High | |
| C18:1 Dithioether Phosphatidylcholine | Thioether | None Observed |
Emerging Research Directions and Future Perspectives for 1,2 Didecanoyl Sn Glycero 3 Phosphocholine Studies
Integration with Multi-omics Approaches in Systems Biology
The integration of data from various "omics" fields—such as genomics, proteomics, transcriptomics, and metabolomics—offers a holistic view of biological systems. nih.govresearchgate.net Within this framework, lipidomics, the large-scale study of lipids, plays a crucial role, and DDPC is finding its place as an important tool and potential biomarker.
Multi-omics approaches are increasingly being used to discover biomarkers for a range of complex human diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. nih.govresearchgate.net In these comprehensive studies, the accurate quantification of a wide array of lipids is essential. 1,2-Didecanoyl-sn-glycero-3-phosphocholine, designated as PC(10:0/10:0), often serves as an internal standard in liquid chromatography-mass spectrometry (LC-MS)-based lipidomic analyses. acs.orgresearchgate.net Its stable, known concentration allows for the precise quantification of other lipid species in complex biological samples like serum, plasma, and tissues. This foundational role is critical for the reliability and reproducibility of multi-omics datasets.
The integration of lipidomics with proteomics and other omics data allows researchers to build comprehensive models of cellular processes and disease states. For instance, studies combining lipidomics and transcriptomics have revealed alterations in lipid metabolism pathways in conditions like osteonecrosis of the femoral head and have helped in the identification of potential therapeutic targets. illinois.edu While DDPC itself has not been prominently identified as a key disease biomarker in many of these integrated studies, its consistent use as a standard underpins the data quality that makes such discoveries possible. Future multi-omics studies may yet reveal specific fluctuations in endogenous DDPC levels that correlate with particular disease states, elevating its role from a methodological tool to a clinically relevant biomarker.
Novel Bioengineering and Nanotechnology Applications
The unique physicochemical properties of DDPC make it an attractive candidate for various applications in bioengineering and nanotechnology, particularly in the realm of drug delivery. Phospholipids (B1166683) are the primary building blocks of liposomes and lipid nanoparticles (LNPs), which are versatile carriers for therapeutic agents. nih.govnih.gov
Lipid-based nanoparticles are at the forefront of advanced drug delivery systems, offering advantages such as biocompatibility, biodegradability, and the ability to encapsulate both hydrophilic and hydrophobic drugs. anilocus.orgabbott.com While much of the foundational research has been conducted with longer-chain phospholipids like dipalmitoylphosphatidylcholine (DPPC) and distearoylphosphatidylcholine (DSPC), the principles are readily applicable to DDPC. The shorter acyl chains of DDPC can influence the fluidity, permeability, and stability of lipid bilayers, potentially offering a way to fine-tune the release characteristics of encapsulated drugs. For example, temperature-sensitive liposomes have been developed using lipids like DPPC that release their contents at specific temperatures, a concept that could be adapted using DDPC for different thermal release profiles. nih.gov
The application of phospholipid-coated nanoparticles is an area of active research. For instance, coating superparamagnetic iron oxide nanoparticles (SPIONs) with 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), a close structural analog of DDPC, has been shown to enhance their adhesion to biological membranes and facilitate their transport in the brain. nih.govresearchgate.net This suggests a potential role for DDPC in developing nanocarriers for neurotherapeutics. Furthermore, the development of theranostic nanoparticles, which combine diagnostic imaging and therapeutic capabilities in a single platform, often relies on lipid-based formulations to ensure biocompatibility and stability. uci.edu
The field of gene delivery is another promising area for DDPC. Lipid nanoparticles are increasingly being used to deliver nucleic acid-based therapeutics, such as mRNA and siRNA. nih.gov The composition of these LNPs, including the choice of phospholipids, is a critical determinant of their delivery efficiency and biodistribution. The specific properties of DDPC could be harnessed to create LNPs with tailored characteristics for targeted gene delivery to specific tissues or cells.
Advancements in In Vitro and In Silico Modeling of Membrane Processes
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for understanding the behavior of lipid membranes at an atomic level. nih.govuky.edu These in silico approaches, complemented by in vitro model membrane systems, are providing unprecedented insights into the structure, dynamics, and function of biological membranes.
Molecular dynamics simulations can be performed at different levels of resolution, from all-atom models that account for every atom in the system to coarse-grained models that group atoms into larger beads to simulate longer timescales and larger systems. nih.gov These simulations provide detailed information on a range of membrane properties, including:
Area per lipid: A fundamental parameter that reflects the packing density of lipids in the bilayer.
Bilayer thickness: The distance between the headgroups of the two leaflets of the bilayer.
Acyl chain order parameters (SCD): A measure of the conformational order of the lipid tails.
Diffusion coefficients: The rate at which lipids move laterally within the membrane.
Numerous simulation studies have been conducted on phosphatidylcholine bilayers, with a significant focus on DPPC as a model lipid. nih.govuky.edunih.gov These studies have elucidated the effects of temperature, hydration, and the presence of other molecules like cholesterol on membrane properties. For example, simulations have shown that cholesterol increases the order of the acyl chains in DPPC bilayers. uky.edu
While fewer studies have focused exclusively on DDPC, the knowledge gained from simulations of other phosphatidylcholines is highly transferable. The shorter C10:0 acyl chains of DDPC would be expected to result in a more fluid and thinner bilayer compared to longer-chain lipids like DPPC at the same temperature. In silico studies are also crucial for understanding the interactions between lipids and membrane proteins. illinois.edunih.govnih.gov Computational microscopy can visualize how specific lipids influence the structure and function of protein channels within the membrane. illinois.edu As computational power continues to increase and force fields become more refined, we can expect more detailed and accurate simulations of DDPC-containing membranes and their interactions with drugs and proteins, providing valuable insights for drug design and a deeper understanding of cellular processes.
Interactive Data Table: Comparison of Phosphatidylcholine Lipids in Membrane Models
| Phospholipid | Acyl Chain Composition | Common Application in Modeling | Key Property Investigated |
|---|---|---|---|
| 1,2-Didecanoyl-sn-glycero-3-phosphocholine (DDPC) | 10:0/10:0 | Model for shorter-chain saturated lipid behavior | Membrane fluidity and thickness |
| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | 14:0/14:0 | Studies of lipid-protein interactions and nanoparticle coating | Adhesion and transport properties of nanoparticles |
| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 16:0/16:0 | Extensively used in MD simulations as a model for the gel and liquid-crystalline phases of membranes | Phase transitions, effect of cholesterol, and interaction with various molecules |
| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | 18:0/18:0 | Component of liposomes for drug delivery, often in combination with other lipids | Stability and release characteristics of liposomal formulations |
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 1,2-Didecanoyl-sn-glycero-3-phosphocholine to ensure structural fidelity and purity?
- Answer : Synthesis involves esterifying sn-glycero-3-phosphocholine with decanoic acid derivatives under anhydrous conditions. Structural validation requires ¹H NMR to confirm acyl chain integration and ³¹P NMR to verify the phosphocholine headgroup. Purity (>99%) is assessed via reverse-phase HPLC with evaporative light scattering detection (ELSD) . Mass spectrometry (e.g., MALDI-TOF) confirms molecular weight alignment (C₂₀H₄₂NO₇P, 439.53 g/mol) .
Q. What experimental protocols are recommended for preparing liposomes using DDPC, and how should their integrity be validated?
- Answer : Liposomes are prepared via thin-film hydration : dissolve DDPC in chloroform, evaporate to form a lipid film, hydrate with buffer (e.g., 10 mM HEPES, pH 7.4), and extrude through 100 nm polycarbonate membranes. Validate size uniformity via dynamic light scattering (DLS) and lamellarity using small-angle X-ray scattering (SAXS) . Phosphatidylcholine assay kits quantify lipid recovery (e.g., enzymatic hydrolysis followed by choline oxidase reaction) .
Advanced Research Questions
Q. How can researchers investigate the kinetic mechanisms of β-barrel membrane protein folding using DDPC bilayers?
- Answer : As demonstrated in E. coli OmpX folding studies, combine stopped-flow fluorescence (global kinetics), hydrogen-deuterium exchange mass spectrometry (local H-bond formation), and circular dichroism (secondary structure tracking). Data alignment across techniques confirms a two-state folding mechanism (no intermediates), validated by single-exponential rate constants (~0.1 s⁻¹ at 25°C in PC10:0 bilayers) .
Q. What methodologies resolve contradictions in reported phase transition temperatures (Tm) of DDPC across studies?
- Answer : Discrepancies in Tm (e.g., due to hydration levels or impurities) are addressed by:
- Differential scanning calorimetry (DSC) with standardized heating rates (1°C/min) and degassed buffers.
- Validating lipid purity via HPLC-ELSD (>99%) and phosphorus assays .
- Cross-referencing with fluorescence polarization using environment-sensitive probes (e.g., DPH or Laurdan) to detect gel-to-fluid transitions .
Q. How does acyl chain length (C10 vs. C18) influence DDPC’s role in membrane protein studies, and how should variables be controlled?
- Answer : Shorter C10 chains increase membrane fluidity (Tm ~13°C for DDPC vs. ~55°C for DSPC) and reduce bilayer thickness, facilitating protein insertion. Control variables by:
- Sourcing lipids with GC-MS-validated acyl composition .
- Matching experimental conditions (temperature, ionic strength) when comparing chain lengths.
- Using atomic force microscopy (AFM) to assess bilayer integrity post-protein incorporation .
Methodological Notes
- Purity Requirements : Impurities >1% (e.g., lysophospholipids) disrupt self-assembly; always validate via HPLC-ELSD .
- Storage : Store DDPC at -20°C under argon to prevent oxidation. Reconstitute in chloroform for long-term stability .
- Assay Kits : Use phosphatidylcholine-specific kits (e.g., Abcam’s fluorometric assay) for quantifying lipid content in complex matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
